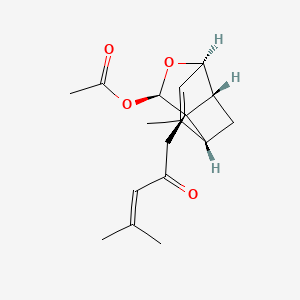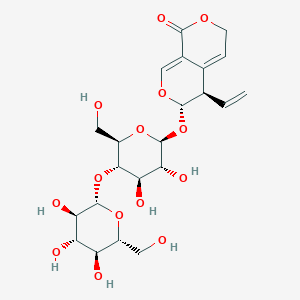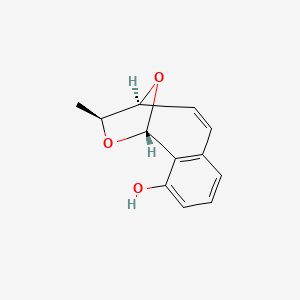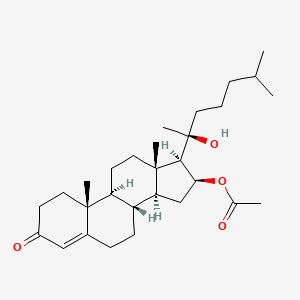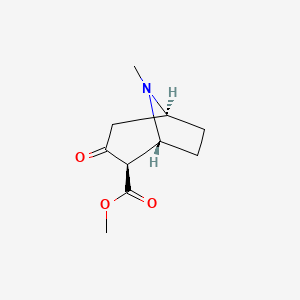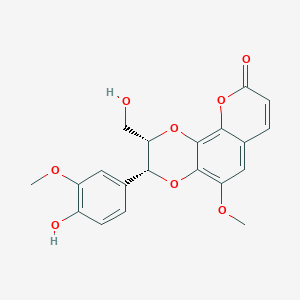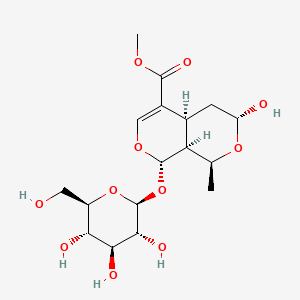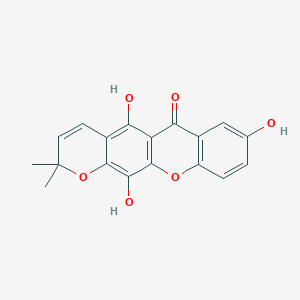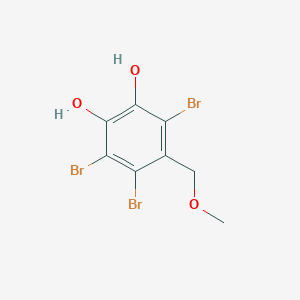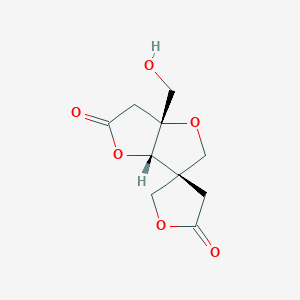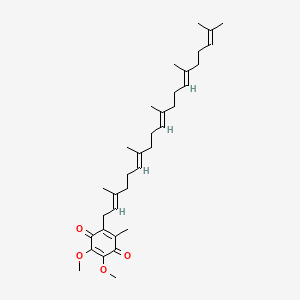
Ubiquinone 25
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ubiquinone-5 is a compound composed of the 2,3-dimethoxy-5-methylbenzoquinone nucleus common to ubiquinones; and a side chain of five isoprenoid units.
Scientific Research Applications
Role in Embryonic Development
Ubiquinone (UQ) is essential for mouse embryonic development. UQ is a lipid found in biological membranes and acts as a co-factor in redox processes, including the mitochondrial respiratory chain. It's also involved in protection from oxidative stress and aging. Mice embryos lacking UQ arrest development at midgestation, indicating UQ's necessity in vertebrate embryonic development (Levavasseur et al., 2001).
Mitochondrial Function and Antioxidant Properties
UQ functions as a pro-oxidant in its ubisemiquinone state and as a membrane antioxidant. Its role in mitochondrial and reactive oxygen species (ROS) impact on aging and disease is a focus of research. Transgenic mouse models have provided insights into UQ's necessity in various processes and cell types (Wang & Hekimi, 2016).
Interaction with Mitochondrial Respiratory Chain
Antioxidants like UQ are used in mitochondrial studies for potential therapies. Studies have explored the interaction of exogenous ubiquinones with mitochondria, revealing complexities in their reduction, oxidation, and pro-oxidant potential (James et al., 2005).
Biosynthesis and Disease Therapy Potential
UQ's biosynthesis is complex and occurs in discrete domains of the mitochondrial inner membrane. Mutations in the biosynthetic pathway are identified in patients, and secondary UQ deficiency is associated with mitochondrial disorders. Understanding this biosynthesis is crucial for its potential as a therapy for diseases involving mitochondrial dysfunction (Wang & Hekimi, 2019).
Role in Bacterial Ubiquinone Biosynthesis
Research on UbiX, a flavin prenyltransferase, has revealed its role in bacterial ubiquinone biosynthesis. This highlights the biochemical repertoire of flavin and terpenoid, providing insights into the formation of a new flavin-derived cofactor (White et al., 2015).
Commercial Production in Microbes
Increased demand for UQ-10, beneficial in certain human diseases, has led to the development of bioprocesses for its production in microbes. Genetic engineering opportunities have emerged for the commercial production of UQ-10 (Cluis et al., 2007).
properties
CAS RN |
4370-61-0 |
|---|---|
Product Name |
Ubiquinone 25 |
Molecular Formula |
C34H50O4 |
Molecular Weight |
522.8 g/mol |
IUPAC Name |
2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaenyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C34H50O4/c1-24(2)14-10-15-25(3)16-11-17-26(4)18-12-19-27(5)20-13-21-28(6)22-23-30-29(7)31(35)33(37-8)34(38-9)32(30)36/h14,16,18,20,22H,10-13,15,17,19,21,23H2,1-9H3/b25-16+,26-18+,27-20+,28-22+ |
InChI Key |
NYFAQDMDAFCWPU-UVCHAVPFSA-N |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



